![molecular formula C24H45NO3 B2630529 N-oleoyl leucine CAS No. 136560-76-4](/img/structure/B2630529.png)
N-oleoyl leucine
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Overview
Description
N-oleoyl-L-leucine is an L-leucine derivative resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-leucine . It is a L-leucine derivative and a N- (fatty acyl)-L-alpha-amino acid . It is functionally related to an oleic acid .
Synthesis Analysis
The synthesis of N-oleoyl leucine involves the formal condensation of the carboxy group of oleic acid with the amino group of L-leucine . The CYP4F2 locus has been identified as a genetic determinant of plasma N-oleoyl-leucine levels in human plasma . Experimental studies have demonstrated that CYP4F2-mediated hydroxylation of N-oleoyl-leucine results in metabolic diversification and production of many previously unknown lipid metabolites .Molecular Structure Analysis
N-oleoyl leucine has a molecular formula of C24H45NO3 . It is a L-leucine derivative and a N- (fatty acyl)-L-alpha-amino acid . It is functionally related to an oleic acid .Physical And Chemical Properties Analysis
N-oleoyl leucine has a molecular formula of C24H45NO3 . Further physical and chemical properties are not well-documented in the literature.Scientific Research Applications
- Description : N-Oleoyl leucine is an N-acyl amide generated by the enzyme PM20D1. It uncouples mitochondrial respiration independently of uncoupling protein 1 (UCP1) in vitro .
- Effect : N-Oleoyl leucine (25 mg/kg, i.p.) decreases body weight and food intake, preferentially reducing fat mass in diet-induced obesity mouse models .
Mitochondrial Uncoupling
Obesity and Weight Regulation
Glucose Homeostasis
Future Directions
Future studies should focus on the determination of lipokine structure-activity relationships, identification of upstream and downstream proteins involved in regulating lipokine levels and activity, and development of robust genetic models that provide evidence for physiologic lipokine circuits in the context of an intact organism . The diversity of this lipid signaling family can be significantly expanded through CYP4F-mediated ω-hydroxylation .
properties
IUPAC Name |
(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAAMQGRRCHPA-GJCOWUBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347277 |
Source
|
Record name | N-Oleyl-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-oleoyl leucine | |
CAS RN |
136560-76-4 |
Source
|
Record name | N-Oleyl-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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